2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine
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Overview
Description
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a methoxypyrimidine group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via nucleophilic substitution reactions, often using bromopyridine derivatives and suitable leaving groups.
Attachment of the Methoxypyrimidine Group: The final step involves coupling the methoxypyrimidine group to the pyrrolidine-bromopyridine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide
- 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
- 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
Uniqueness
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine and methoxypyrimidine groups allows for versatile chemical modifications and potential interactions with various biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering opportunities for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-20-13-3-6-17-14(18-13)19-7-4-10(9-19)21-12-2-5-16-8-11(12)15/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOEXHOFPESIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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